![molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0](/img/structure/B1272509.png)
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
3-Benzyl-3-azabicyclo[310]hexane-2,4-dione is an organic compound with the molecular formula C12H11NO2 It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-benzyl-2-aminocyclopropane-1,3-dione. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl ring or the bicyclic structure are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2,4-dione: Lacks the benzyl group, making it less hydrophobic.
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-diol: Contains an additional hydroxyl group, altering its reactivity and solubility.
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives: Various derivatives with different substituents on the benzyl ring or the bicyclic structure.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of the benzyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic organic compound with significant biological activity, primarily due to its interaction with various molecular targets. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features a bicyclic structure that includes a nitrogen atom, categorizing it within the azabicyclo family. The synthesis typically involves cyclization reactions of appropriate precursors under specific conditions, often utilizing transition metal catalysis for efficiency and scalability .
Biological Activity Overview
1. Pharmacological Properties:
- Opioid Receptor Interaction: Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit high binding affinity for μ-opioid receptors, suggesting potential applications in treating pain and pruritus in veterinary medicine .
- Histone Deacetylase Inhibition: The compound has been identified as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression through chromatin remodeling. This inhibition can lead to apoptosis in cancer cells by disrupting cell cycle progression .
2. Cytotoxicity Studies:
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant reductions in cell viability in A431 and HeLa cells, with IC50 values indicating potent anti-cancer activity .
The biological effects of this compound can be attributed to several mechanisms:
- Binding Affinity: The compound's bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, facilitating either inhibition or activation of biological pathways.
- Cellular Signaling Modulation: It influences various signaling pathways, affecting gene expression and cellular metabolism, which can lead to therapeutic effects in conditions like cancer and pain management .
Case Study 1: Opioid Receptor Ligands
A study evaluated the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor ligands for treating pruritus in dogs. The findings highlighted that modifications to the lead structure significantly enhanced binding affinity and selectivity for μ receptors over δ and κ subtypes .
Case Study 2: Anticancer Activity
In another investigation focusing on the cytotoxic effects of this compound, researchers observed that the compound induced apoptosis in cancer cells by inhibiting HDAC activity. This mechanism was linked to alterations in gene expression patterns associated with cell cycle regulation and apoptosis induction .
Summary of Biological Activities
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-9-6-10(9)12(15)13(11)7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISWFNRNZRSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377512 | |
Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73799-63-0 | |
Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZYL-3-AZABICYCLO(3.1.0)HEXANE-2,4-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione in pharmaceutical research?
A1: This compound is a key intermediate in the synthesis of the Trovafloxacin side chain []. Trovafloxacin is a fluoroquinolone antibiotic. Understanding efficient synthetic routes for such intermediates is crucial for drug development and manufacturing processes.
Q2: What does the paper describe about the synthesis of this compound?
A2: The paper outlines a novel and efficient method for synthesizing Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo [3.1.0]hexane -2,4-dione-6-carboxylate []. This particular compound serves as a direct precursor to the Trovafloxacin side chain. The synthesis utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate a crucial endo-exo conversion, leading to a higher yield of the desired product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.